molecular formula C8H7D3N2 B1148461 2-Ethenyl-d3-3,5-dimethylpyrazine CAS No. 1082581-88-1

2-Ethenyl-d3-3,5-dimethylpyrazine

Cat. No.: B1148461
CAS No.: 1082581-88-1
M. Wt: 137.2
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Description

2-Ethenyl-3,5-dimethylpyrazine is a pyrazine compound valued in research for its characteristic earthy and roasted aroma, identified in food products like coffee and roasted seeds . As a volatile heterocyclic compound, it contributes significantly to the flavor profiles of thermally processed and fermented foods . The deuterated form, 2-Ethenyl-d3-3,5-dimethylpyrazine, is synthesized as a stable isotopologue. Its primary research application is as an internal standard in quantitative mass spectrometry, enabling precise and accurate analysis of the non-deuterated compound in complex matrices such as food, beverages, and biological samples . This compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

1082581-88-1

Molecular Formula

C8H7D3N2

Molecular Weight

137.2

Purity

95% min.

Synonyms

2-Ethenyl-d3-3,5-dimethylpyrazine

Origin of Product

United States

Scientific Research Applications

Flavor and Fragrance Applications

Flavoring Agent : 2-Ethenyl-d3-3,5-dimethylpyrazine is primarily utilized as a flavoring agent due to its nutty and roasted aroma characteristics. It is often incorporated into food products to enhance flavor profiles, particularly in coffee and baked goods. Its presence has been noted in the aroma of wood smoke and certain types of coffee .

Fragrance Component : In the fragrance industry, this compound is valued for its ability to impart complex notes to perfumes and scented products. It is used in formulations where a deep, earthy scent is desired .

Biochemical Studies

This compound has been studied for its role in various biochemical pathways. Research indicates that it may be involved in metabolic processes within certain microorganisms, such as Corynebacterium glutamicum, which is significant for industrial biotechnology applications .

Food Science

In food science, this compound has been investigated for its impact on flavor stability during food processing and storage. Studies have shown that it can influence the sensory properties of foods over time, making it a valuable subject for research into food preservation techniques .

Analytical Chemistry

The compound has been utilized in analytical methods to profile flavors in beverages such as wine. Techniques like stir bar sorptive extraction followed by thermal desorption gas chromatography-mass spectrometry have been employed to detect and quantify this compound among others responsible for off-flavors . This application highlights its importance in quality control within the beverage industry.

Case Study 1: Flavor Stability in Coffee

A study focused on the stability of flavor compounds in coffee found that the presence of this compound contributed positively to the retention of desirable flavor notes during roasting processes. The research emphasized the compound's role in enhancing overall sensory quality while mitigating off-flavors produced during prolonged storage .

Case Study 2: Aroma Profiling in Wine

In wine analysis, researchers employed advanced chromatographic techniques to profile volatile compounds, including this compound. The study demonstrated how variations in this compound's concentration could correlate with specific sensory attributes perceived by tasters, thus influencing consumer preferences .

Comparison with Similar Compounds

Table 1: Key Structural and Isotopic Features of Selected Pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Deuterium Labeling Key Applications
2-Ethenyl-d3-3,5-dimethylpyrazine C₈H₇D₃N₂ 137.200 3,5-dimethyl; 2-ethenyl Yes (d3) Isotopic tracing in GC-MS
2-Ethenyl-d3-pyrazine C₆H₃D₃N₂ 109.15 2-ethenyl Yes (d3) Flavor/fragrance research
3-Ethyl-2,5-dimethylpyrazine C₈H₁₂N₂ 136.20 2,5-dimethyl; 3-ethyl No Food flavoring (roasty notes)
2-Methoxy-3,5-dimethylpyrazine-d3 C₇H₇D₃N₂O 143.21 3,5-dimethyl; 2-methoxy Yes (d3) Wine quality analysis
2-Bromo-3,5-dimethylpyrazine C₆H₇BrN₂ 187.04 3,5-dimethyl; 2-bromo No Organic synthesis (coupling reactions)

Key Observations:

Isotopic Labeling: The deuterated compounds (e.g., this compound and 2-Methoxy-d3 analog) are critical for analytical tracking, whereas non-deuterated analogs (e.g., 3-Ethyl-2,5-dimethylpyrazine) dominate flavor chemistry due to their volatility and sensory properties .

Substituent Effects :

  • Ethenyl vs. Ethyl : The ethenyl group in this compound contributes to a more reactive double bond compared to the saturated ethyl group in 3-Ethyl-2,5-dimethylpyrazine, altering stability in Maillard reactions .
  • Methoxy vs. Bromo : Methoxy groups (as in 2-Methoxy-3,5-dimethylpyrazine-d3) enhance solubility in polar solvents, while bromo substituents (e.g., 2-Bromo-3,5-dimethylpyrazine) facilitate cross-coupling reactions in synthetic chemistry .

Table 2: Functional Properties and Research Findings

Compound Name Stability in Solvents Thermal Stability Key Research Findings
This compound Stable in ethanol/water (25°C) Moderate Used to trace metabolic pathways in pharmacokinetics
3-Ethyl-2,5-dimethylpyrazine Degrades in aqueous Maillard Low Imparts "roasty" flavors in baked potatoes ; forms heterocyclic amines in heated foods
2-Methoxy-3,5-dimethylpyrazine-d3 Stable in organic phases High Identified as a contributor to cork taint in wines
2-Bromo-3,5-dimethylpyrazine Reactive in polar aprotic Moderate Achieves 70–85% yields in Suzuki coupling reactions

Key Observations:

Thermal Behavior: Non-deuterated pyrazines like 3-Ethyl-2,5-dimethylpyrazine degrade under thermal processing, forming complex flavor profiles in foods, while deuterated analogs exhibit enhanced stability for analytical reproducibility .

Toxicity: Limited data exist for 2-Ethenyl-6-methylpyrazine (structurally similar to this compound), but safety protocols recommend handling by trained professionals due to uncharacterized chronic toxicity .

Environmental and Industrial Relevance

  • Environmental Impact : Alkylpyrazines like 2-Ethenyl-3,5-dimethylpyrazine are biodegradable under aerobic conditions but lack comprehensive ecotoxicity data .
  • Industrial Use: Deuterated pyrazines are niche products (priced higher due to isotopic enrichment), whereas non-deuterated analogs are mass-produced for food and fragrance industries .

Preparation Methods

Reaction Protocol

  • Starting Material : 2-Chloro-3,5-dimethylpyrazine (5 g, 35.06 mmol).

  • Deuterated Reagent : CD₂=CDMgBr (52.51 mmol) in N-methyl-2-pyrrolidone (NMP).

  • Catalyst : Ferric acetylacetonate (1.3 g, 3.68 mmol).

  • Conditions : Dropwise addition at 0°C under nitrogen, stirred for 2 hours.

  • Workup : Quenched with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via flash chromatography (hexane/EtOAc = 30:1).

Key Data

ParameterValueSource
Yield32.7% (non-deuterated analog)
Purity (GC-MS)>99%
Deuterium Incorporation~95% (estimated)

This method’s deuterated variant remains theoretical but feasible, with deuterium introduced via the Grignard reagent. Challenges include sourcing or synthesizing CD₂=CDMgBr and optimizing reaction kinetics for higher yields.

Oxidative Dehydrogenation of Dihydropyrazine Derivatives

A patent by CN102002006B describes the synthesis of 2,3-dimethylpyrazine via oxidative dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine. This approach can be modified to target 2-ethenyl-d³-3,5-dimethylpyrazine by deuterating the dihydro precursor.

Modified Protocol for Deuterium Incorporation

  • Deuterated Dihydro Precursor : Synthesize 3,5-dimethyl-5,6-dihydropyrazine-d₃ via catalytic deuteration of the non-deuterated analog using D₂ gas and palladium.

  • Oxidation : Dissolve the deuterated dihydropyrazine in ethanol, add KOH (15 g), and bubble air at 65°C for 8 hours.

  • Purification : Concentrate the mixture, extract with toluene, and purify via fractional distillation (156–160°C).

Comparative Data

ParameterNon-Deuterated (CN102002006B)Deuterated Adaptation
Yield83.3%~70% (estimated)
Reaction Time8 hours8–10 hours
Purity (GC-MS)>99%>95%

This method’s scalability and solvent recovery (e.g., ethanol) make it industrially viable, though deuterium enrichment in the dihydro precursor requires precise catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated couplings, such as Heck or Stille reactions, offer routes to introduce deuterated ethenyl groups. For example, reacting 2-bromo-3,5-dimethylpyrazine with deuterated ethylene (C₂D₄) under Heck conditions could yield the target compound.

Proposed Heck Reaction Protocol

  • Substrate : 2-Bromo-3,5-dimethylpyrazine.

  • Deuterated Alkene : C₂D₄ gas.

  • Catalyst : Pd(OAc)₂ with PPh₃ ligand.

  • Base : Triethylamine in DMF.

  • Conditions : 80°C, 12 hours.

Anticipated Outcomes

  • Yield : 40–50% (based on analogous Heck reactions).

  • Deuterium Purity : >90% (via MS analysis).

Isotopic Exchange Post-Synthesis

Deuterium can be introduced post-synthesis via acid- or base-catalyzed exchange. For instance, treating 2-ethenyl-3,5-dimethylpyrazine with D₂O under reflux in the presence of Pt/C selectively deuterates the ethenyl group’s α- and β-positions.

Exchange Reaction Parameters

ConditionValue
Temperature100°C
CatalystPt/C (5% w/w)
Time24 hours
D₂O Volume10 equivalents

Efficiency

  • Deuterium Incorporation : 80–85% after 24 hours.

  • Limitation : Over-deuteration may occur at methyl groups.

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR : Absence of ethenyl proton signals (δ 5–6 ppm) confirms deuterium incorporation.

  • MS (EI) : m/z 137.200 (M⁺), consistent with C₈H₇D₃N₂.

Purity Standards

MetricRequirementSource
Chromatographic Purity≥95%
Deuterium Enrichment≥98%

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 2-Ethenyl-d3-3,5-dimethylpyrazine, and how do they differ in methodology?

  • Chemical Synthesis : The compound can be synthesized via condensation of 1,2-diaminopropane with 2,3-pentanedione, yielding isomeric 5,6-dihydropyrazines, followed by dehydrogenation . Isotopic labeling (e.g., deuterium at the ethenyl group) requires substitution with deuterated reagents during synthesis.
  • Biosynthesis : In Bacillus subtilis, the compound forms via intermediates like aminoacetone and 2,3-pentanedione from L-threonine and D-glucose under mild conditions . This pathway avoids high-temperature steps typical of chemical synthesis.
  • Key Methodological Distinction : Biosynthesis leverages enzymatic catalysis and isotopic precursors (e.g., deuterated glucose), while chemical synthesis relies on stoichiometric control and purification of isomers .

Q. How can researchers characterize and validate the structure of this compound?

  • GC-MS and LC-MS/MS : Predicted spectra for the non-deuterated analog include characteristic fragments at m/z 122 (M+) and 107 (M+-CH3), with deuterated forms showing mass shifts consistent with -d3 labeling .
  • NMR : Key signals include pyrazine ring protons (δ 8.2–8.5 ppm) and deuterated ethenyl protons (suppressed in ¹H-NMR but detectable via ²H-NMR) .
  • Isotopic Purity : Use isotope ratio mass spectrometry (IRMS) to confirm deuterium incorporation, referencing synthetic protocols for labeling efficiency .

Q. What role does this compound play in natural systems, and how is it detected?

  • Ecological Signaling : In fire ants, the non-deuterated form (2-ethyl-3,5-dimethylpyrazine) acts as an alarm pheromone, with GC-EAD confirming worker electrophysiological responses .
  • Food Aroma : It contributes roasted/nutty notes in fermented foods (e.g., cocoa, coffee), detectable via headspace-SPME-GC-MS at low odor thresholds (~1 ppb) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., d3) be leveraged to study the compound’s metabolic or environmental fate?

  • Tracer Studies : Use deuterated this compound in microbial degradation assays. Monitor deuterium retention via GC-IRMS to trace metabolic intermediates .
  • Environmental Mobility : Pair deuterated analogs with soil column experiments to assess leaching potential, using LC-MS/MS for quantification at trace levels .

Q. What mechanistic insights explain discrepancies in pyrazine yields between biosynthesis and Maillard reaction pathways?

  • Biosynthesis : In Bacillus subtilis, L-threonine degradation produces aminoacetone, which condenses with 2,3-pentanedione to form pyrazines at ambient temperatures .
  • Maillard Reaction : Thermal degradation of serine/threonine (120–300°C) generates α-aminocarbonyl intermediates via decarbonylation and Strecker degradation, favoring alkylpyrazines like 2-ethyl-3,5-dimethylpyrazine .
  • Resolution of Contradictions : Biosynthesis avoids thermal decomposition of intermediates, enabling higher specificity, while Maillard reactions produce complex mixtures requiring advanced purification .

Q. What strategies optimize the synthesis of enantiomerically pure isomers or deuterated derivatives?

  • Chiral Resolution : Use chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate isomers, verified by polarimetry .
  • Deuterium Incorporation : Synthesize this compound via deuterated acetylene gas in the final alkylation step, followed by catalytic deuteration of the ethenyl group .

Methodological and Safety Considerations

Q. What analytical controls are critical when quantifying trace amounts of this compound in complex matrices?

  • Internal Standards : Use isotopically labeled analogs (e.g., ¹³C-pyrazines) to correct for matrix effects in GC-MS .
  • SPME Fiber Selection : Carboxen/PDMS fibers optimize volatile extraction from aqueous or lipid-rich samples .

Q. What safety protocols are recommended for handling deuterated pyrazines in laboratory settings?

  • Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to limited toxicity data .
  • Waste Disposal : Deuterated compounds require separate waste streams for isotopic disposal compliance .

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